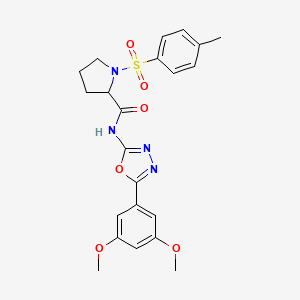

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a complex organic molecule. It contains a 3,5-dimethoxyphenyl moiety, which is a benzene ring with two methoxy (-OCH3) groups at the 3 and 5 positions . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . The tosyl group (p-toluenesulfonyl) is a sulfonyl group bonded to a methylbenzene (toluene) ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a compound with a 3,5-dimethoxyphenyl moiety was synthesized through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline . Another compound was prepared by an alternative methodology .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as single crystal X-ray diffraction analysis, CHN elemental analysis, Fourier Transformed Infrared (FTIR), 1H nuclear magnetic resonance (NMR), and 13C attached proton test (APT) NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 3,5-DIMETHOXYPHENYLACETIC ACID has a melting point of 102-103 °C, a boiling point of 293.08°C, and a density of 1.2166 .Applications De Recherche Scientifique

Anticancer Applications

The compound has shown promising results in the field of cancer research. It has been found to exhibit in vitro antiproliferative activity on various cancer cell lines, including MCF-7, HT29, and HL60 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancer .

Photosensitizer for Photodynamic Therapy

The compound has been synthesized and characterized for its ability to generate high quantum singlet oxygen value, which is capable of effecting photo-inactivation of infective agents . This makes it a potential photosensitizer for photodynamic therapy, a treatment method that uses light to activate a drug that kills cells .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest . This means that the compound could potentially be used to trigger programmed cell death in cancer cells, thereby inhibiting their growth .

Inhibition of Enzyme Activity

The compound has been found to inhibit enzyme activity through irreversible covalent binding with FGFR1 and FGFR4 proteins . This suggests that the compound could potentially be used as a therapeutic agent to treat diseases associated with overactive or dysfunctional enzymes .

Regulation of Signaling Pathways

The compound has been found to regulate FGFR-mediated signaling pathways and mitochondrial apoptosis pathways . This suggests that the compound could potentially be used to modulate cellular processes and responses, which could have implications for the treatment of various diseases .

Inhibition of Cell Invasion and Metastasis

The compound has been found to promote cancer cell apoptosis and inhibit cancer cell invasion and metastasis . This suggests that the compound could potentially be used as a therapeutic agent to prevent the spread of cancer cells to other parts of the body .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S/c1-14-6-8-18(9-7-14)33(28,29)26-10-4-5-19(26)20(27)23-22-25-24-21(32-22)15-11-16(30-2)13-17(12-15)31-3/h6-9,11-13,19H,4-5,10H2,1-3H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTDSGTZFHKPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2796258.png)

![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)

![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)

![1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide](/img/structure/B2796266.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)

![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)

![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2796273.png)

![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)

![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796279.png)